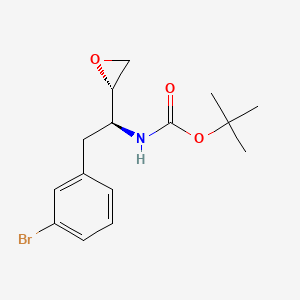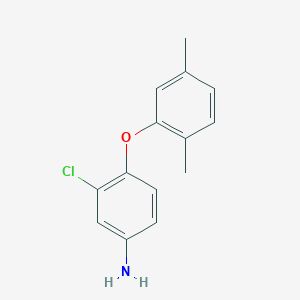![molecular formula C5H7N3O2 B1319363 Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate CAS No. 57031-66-0](/img/structure/B1319363.png)
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
Molecular Structure Analysis
The molecular formula of “Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is C4H5N3O2 . The crystal structure of this compound has been analyzed . In the crystal structure, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules, forming infinite chains along the a axis. The packing is further stabilized by C—H⋯π interactions .Chemical Reactions Analysis
“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It may also be used in the synthesis of various nucleoside analogues .Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate” has a molecular weight of 127.10 g/mol . The solubility of this compound in all solvents increases with the increasing temperature .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Methyl 1H-1,2,4-triazole-3-carboxylate was synthesized from 1H-1,2,4-triazole using hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O. This process yielded a product with 32% overall yield and 98% purity (Xue Feng, 2005).
Structural Analysis and Derivative Formation : N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were synthesized and analyzed using various spectroscopic techniques including HPLC, GC-MS, FTIR, and NMR spectroscopy. The study provided insights into the acetylation process and structural characteristics of these compounds (Dzygiel et al., 2004).
Crystal Structure Analysis : The molecular and crystal structures of derivatives like 5-amino-1H-[1,2,4]triazole-3-carboxylic acid were investigated, revealing sensitivity to substitution and the impact of various intra- and intermolecular contacts on molecular conformations (Wawrzycka-Gorczyca et al., 2003).
Pharmaceutical Applications
Antibacterial Activity : Some derivatives of 1,2,4-triazole, like the synthesized 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol, were evaluated for antibacterial and antifungal properties, showing potential as antimicrobial agents (Sahoo et al., 2010).
Anticancer Activity : Structural and molecular docking studies of certain 1,2,4-triazole derivatives indicated potential anticancer activity. The interaction of these compounds with the EGFR kinase domain ATP binding site was studied, suggesting a mechanism for their anticancer effects (Kaczor et al., 2013).
Cholinesterase Inhibitors : Some 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives were synthesized and identified as potential cholinesterase inhibitors, relevant in treatments of diseases like Alzheimer's (Mohsen, 2012).
Chemical Process Development
Manufacturing Process Development : An efficient and sustainable synthesis process for related compounds, like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was developed under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign (Tortoioli et al., 2020).
Improved Synthesis Techniques : The synthesis of methyl 1,2,4-triazole-3-carboxylate was improved from oxalic acid diethyl ester through processes such as aminolysis, hydrazinolysis, and cyclization, leading to a high yield and reduced contamination (Lu You-chang, 2006).
Propriétés
IUPAC Name |
methyl 1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPQSVPTZHGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599833 | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate | |
CAS RN |
57031-66-0 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57031-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)








